

A Comparative Guide to Assessing the Purity of Commercially Available Sodium Adipate

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Compound of Interest

Compound Name: Sodium adipate

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For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the validity and reproducibility of experimental results. **Sodium adipate**, a versatile excipient and buffering agent, is utilized in numerous pharmaceutical and research applications where its purity can directly impact formulation stability, efficacy, and safety. This guide provides a comparative overview of commercially available **sodium adipate** and details the experimental protocols for its purity assessment.

Comparative Purity of Commercial Sodium Adipate

While a direct third-party comparative study of all commercially available **sodium adipate** brands is not readily available in published literature, a review of product specifications from various suppliers provides a general benchmark for purity. Most reputable chemical suppliers offer **sodium adipate** with a purity of 98% or higher. For pharmaceutical applications, a higher purity of 99% or greater is often required.

Below is a summary of typical specifications for commercially available **sodium adipate**, compiled from various supplier data sheets. It is important to note that these values can vary between batches and suppliers, and it is recommended to obtain a certificate of analysis (CoA) for each specific lot.

Parameter	Typical Specification
Assay (Purity)	≥98.0% [1] [2] [3] [4] [5]
Pharmaceutical Grade Assay	≥99.0% [6]
Water Content (Karl Fischer)	≤3% [1]
Arsenic (As)	≤3 mg/kg [1] [4] [5]
Lead (Pb)	≤2 mg/kg [1]
Mercury (Hg)	≤1 mg/kg [1]
Appearance	White crystalline powder [4] [5] [7]

Experimental Protocols for Purity Assessment

To empower researchers to independently verify the purity of their **sodium adipate** samples, this section provides detailed methodologies for three common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For **sodium adipate**, an isocratic HPLC method with UV detection is a suitable approach for determining purity and identifying any organic impurities.

Principle: The method separates **sodium adipate** from its impurities based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The concentration of **sodium adipate** is determined by comparing its peak area to that of a certified reference standard.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with UV Detector
- C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

- Analytical balance
- Volumetric flasks and pipettes
- HPLC grade water, acetonitrile, and phosphoric acid
- **Sodium Adipate** Reference Standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) aqueous phosphate buffer (20 mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh approximately 50 mg of the **Sodium Adipate** Reference Standard and dissolve it in the mobile phase in a 50 mL volumetric flask to prepare a 1 mg/mL standard solution.
- Sample Solution Preparation: Accurately weigh approximately 50 mg of the commercial **sodium adipate** sample and prepare a 1 mg/mL solution in the mobile phase, following the same procedure as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 μ m
 - Mobile Phase: 95:5 Phosphate Buffer (20 mM, pH 3.0) : Acetonitrile
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Detector Wavelength: 210 nm
 - Column Temperature: 25 $^{\circ}$ C
- Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak areas < 2%). Then, inject the sample solution.

- Calculation of Purity:
 - $\text{Purity (\%)} = (\text{Peak Area of Sample} / \text{Peak Area of Standard}) \times (\text{Concentration of Standard} / \text{Concentration of Sample}) \times \text{Purity of Standard (\%)}$

Acid-Base Titration for Assay of Sodium Adipate

Titration is a classic and cost-effective method for determining the total basicity of a sample, which in this case corresponds to the **sodium adipate** content.

Principle: A known weight of **sodium adipate** is dissolved in a suitable solvent and titrated with a standardized acid. The endpoint of the titration, where all the **sodium adipate** has been neutralized, is determined using a pH indicator or a potentiometric sensor.

Instrumentation and Reagents:

- Burette (50 mL)
- Analytical balance
- pH meter or visual indicator (e.g., phenolphthalein)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized water

Procedure:

- Accurately weigh approximately 0.5 g of the **sodium adipate** sample.
- Dissolve the sample in 50 mL of deionized water in a 250 mL beaker.
- If using a visual indicator, add 2-3 drops of phenolphthalein.
- Titrate the **sodium adipate** solution with the standardized 0.1 M HCl solution until the endpoint is reached. The endpoint is indicated by a persistent color change of the indicator or the inflection point of the titration curve if using a pH meter.
- Record the volume of HCl used.

- Calculation of Purity:
 - $\text{Purity (\%)} = (V \times M \times F) / W \times 100$
 - Where:
 - V = Volume of HCl used in liters
 - M = Molarity of the HCl solution
 - F = Molar mass of **sodium adipate** (190.10 g/mol) / 2 (since it's a disodium salt)
 - W = Weight of the sample in grams

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[\[8\]](#)[\[9\]](#)

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known resonance of **sodium adipate** to the integral of a certified internal standard with a known concentration, the absolute purity of the **sodium adipate** can be determined.

Instrumentation and Reagents:

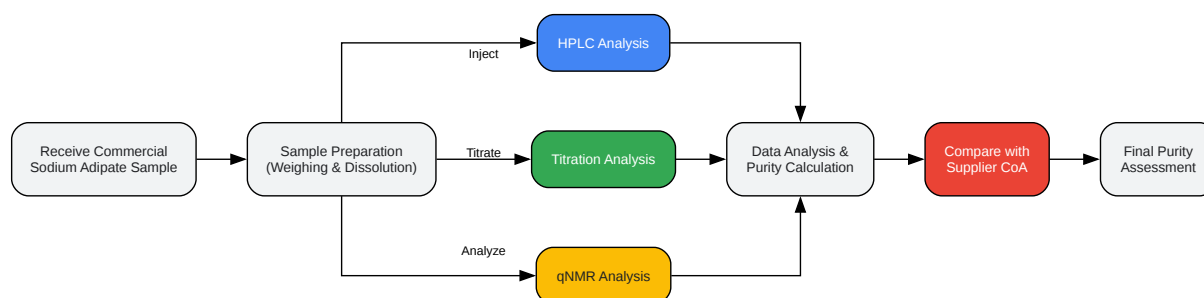
- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Certified internal standard (e.g., maleic acid, dimethyl sulfone)
- Deuterated solvent (e.g., D₂O)
- Analytical balance

Procedure:

- Accurately weigh a specific amount of the **sodium adipate** sample and the certified internal standard into a vial.
- Dissolve the mixture in a precise volume of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
- Integrate the characteristic peaks of **sodium adipate** (e.g., the methylene protons) and a well-resolved peak of the internal standard.
- Calculation of Purity:
 - $\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) \times (N_{\text{std}} / I_{\text{std}}) \times (MW_{\text{sample}} / MW_{\text{std}}) \times (m_{\text{std}} / m_{\text{sample}}) \times \text{Purity}_{\text{std}}$
 - Where:
 - I = Integral value
 - N = Number of protons for the integrated signal
 - MW = Molecular weight
 - m = mass
 - $\text{Purity}_{\text{std}}$ = Purity of the internal standard

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for assessing the purity of a commercially available **sodium adipate** sample.



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